PF-184298

Beschreibung

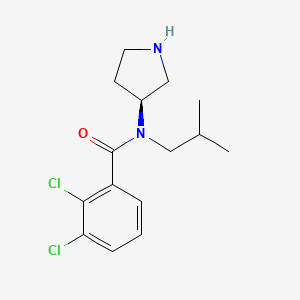

Structure

3D Structure

Eigenschaften

CAS-Nummer |

813447-40-4 |

|---|---|

Molekularformel |

C15H20Cl2N2O |

Molekulargewicht |

315.2 g/mol |

IUPAC-Name |

2,3-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |

InChI |

InChI=1S/C15H20Cl2N2O/c1-10(2)9-19(11-6-7-18-8-11)15(20)12-4-3-5-13(16)14(12)17/h3-5,10-11,18H,6-9H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

PIKCALBGLDBAKK-NSHDSACASA-N |

Isomerische SMILES |

CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Kanonische SMILES |

CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PF 184,298 PF 184298 PF-184,298 PF-184298 PF184,298 PF184298 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of PF-184298: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a novel small molecule that has been investigated for its potential therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing from available preclinical and early clinical data. The information is presented to cater to researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its pharmacological pathways.

Core Mechanism of Action: Dual Serotonin and Noradrenaline Reuptake Inhibition

This compound functions as a potent and selective serotonin and noradrenaline reuptake inhibitor (SNRI)[1]. This dual mechanism of action leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission.

The primary molecular targets of this compound are the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, this compound blocks the reabsorption of serotonin (5-HT) and noradrenaline (NE) from the synapse back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse allows for greater receptor activation and downstream signaling.

Quantitative Pharmacological Data

The in vitro potency of this compound has been characterized through inhibition concentration (IC50) values. The compound demonstrates nanomolar potency for both the serotonin and norepinephrine transporters.

| Target | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | IC50 | 6 nM | [2] |

| Norepinephrine Transporter (NET) | IC50 | 21 nM | [2] |

IC50: The half maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the target's activity.

Selectivity Profile:

This compound is reported to be selective over the dopamine transporter, a key feature for minimizing certain side effects associated with dopaminergic activity. Additionally, it has demonstrated weak activity at sodium and calcium channels and does not significantly inhibit the cytochrome P450 enzyme CYP2D6 (IC50 > 30 µM)[1].

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound as an SNRI.

Caption: Experimental workflow for the evaluation of this compound.

Experimental Protocols

While the specific protocols used by Pfizer for this compound are proprietary, the following are representative, standard industry protocols for assessing SERT and NET inhibition.

1. Serotonin Transporter (SERT) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.

-

Materials:

-

Cell Membranes: From HEK-293 or CHO cells stably expressing the human SERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific control: A high concentration of a known SERT inhibitor (e.g., 10 µM imipramine).

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Cell membrane preparations are incubated in the 96-well plate with various concentrations of this compound.

-

The radioligand is added to each well at a concentration near its dissociation constant (Kd).

-

The plates are incubated to allow for binding equilibrium to be reached.

-

The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold assay buffer.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

Data are analyzed to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. Norepinephrine Transporter (NET) Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter.

-

Materials:

-

Cell Membranes: From HEK-293 or CHO cells stably expressing the human NET.

-

Radioligand: [³H]Nisoxetine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific control: A high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Cell membrane preparations are incubated with various concentrations of this compound.

-

[³H]Nisoxetine is added to each well.

-

Plates are incubated to reach binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

Radioactivity is measured by liquid scintillation counting.

-

IC50 and subsequent Ki values are calculated.

-

Pharmacokinetics and Clinical Development

Preclinical Pharmacokinetics:

Pharmacokinetic studies in rats and dogs have provided initial insights into the disposition of this compound.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Reference |

| Rat | 48 | 4.3 | 1.2 | [1] |

| Dog | 58 | 10.3 | 2.2 | [1] |

Human Pharmacokinetics and Clinical Trials:

This compound progressed to Phase I clinical trials in human volunteers. The compound was being evaluated for the treatment of urinary incontinence[1].

-

Pharmacokinetics: In humans, this compound exhibited dose-linear pharmacokinetics with an 80% oral bioavailability and a half-life of 28 hours with once-daily dosing[1].

-

Safety: No drug-related adverse events were reported in the initial human studies[1].

Conclusion

This compound is a potent and selective dual serotonin and noradrenaline reuptake inhibitor. Its mechanism of action is centered on the inhibition of SERT and NET, leading to enhanced neurotransmitter levels in the synapse. Preclinical data demonstrate nanomolar potency and favorable pharmacokinetic properties in animal models. Early-stage clinical trials in humans for urinary incontinence indicated good oral bioavailability, a long half-life, and a favorable safety profile. This technical guide summarizes the core pharmacological characteristics of this compound based on the currently available information. Further research and publication of detailed preclinical and clinical data would be necessary for a more exhaustive understanding of this compound.

References

PF-184298: A Technical Overview of a Novel Serotonin and Noradrenaline Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a novel, potent, and selective serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] Identified as a clinical candidate, this small molecule drug targets the serotonin transporter (SERT) and the norepinephrine transporter (NET), playing a crucial role in modulating neurotransmitter levels in the central nervous system. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on this compound, with a focus on its pharmacological profile, pharmacokinetic properties, and the experimental methodologies likely employed in its evaluation. The compound was in Phase I clinical trials for the treatment of stress urinary incontinence.[1]

Pharmacological Profile

This compound exhibits nanomolar potency as a dual inhibitor of both serotonin and noradrenaline reuptake.[1] A key feature of its profile is its selectivity over the dopamine transporter, which may translate to a more favorable side-effect profile compared to less selective monoamine reuptake inhibitors. Furthermore, this compound has demonstrated weak activity at sodium and calcium channels and does not significantly inhibit the major drug-metabolizing enzyme CYP2D6 (IC50 > 30 mcM), suggesting a lower potential for certain drug-drug interactions.[1] The compound has also been noted for its improved blood-brain barrier penetration.[1]

Quantitative In Vitro Data

While specific Ki or IC50 values for SERT and NET are not publicly available, the reported nanomolar potency indicates high affinity and inhibitory activity at these transporters.

| Target | Activity | Selectivity |

| Serotonin Transporter (SERT) | Nanomolar Potency | High |

| Noradrenaline Transporter (NET) | Nanomolar Potency | High |

| Dopamine Transporter (DAT) | Low Activity | Selective over DAT |

| CYP2D6 | IC50 > 30 mcM | Weak Inhibitor |

Pharmacokinetic Properties

Pharmacokinetic studies for this compound have been conducted in rats, dogs, and humans, demonstrating its potential for clinical development.

Preclinical Pharmacokinetics

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |

| Rat | 48 | 4.3 | 1.2 |

| Dog | 58 | 10.3 | 2.2 |

Human Pharmacokinetics

In human volunteers, this compound was administered once-daily and exhibited dose-linear pharmacokinetics.[1]

| Parameter | Value |

| Half-life | 28 hours |

| Oral Bioavailability | 80% |

| Adverse Events | No drug-related adverse events reported in the study |

Experimental Protocols

The following are detailed methodologies representative of the key experiments likely conducted to characterize the pharmacological and pharmacokinetic profile of this compound.

Serotonin and Noradrenaline Transporter Binding Assays (Hypothetical Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) and human noradrenaline transporter (hNET).

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either hSERT or hNET are cultured to confluency. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Radioligand Binding Assay: The binding assay is performed in a 96-well plate format. For the hSERT assay, membranes are incubated with a specific radioligand, such as [³H]-citalopram, in the presence of varying concentrations of this compound. For the hNET assay, a radioligand such as [³H]-nisoxetine is used.

-

Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Serotonin and Noradrenaline Reuptake Inhibition Assays (Hypothetical Protocol)

Objective: To determine the functional potency (IC50) of this compound to inhibit serotonin and noradrenaline reuptake in vitro.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hSERT or hNET are seeded into 96-well plates and grown to form a monolayer.

-

Reuptake Assay: The cell monolayers are washed and pre-incubated with various concentrations of this compound or a reference inhibitor. To initiate the reuptake process, a mixture of radiolabeled neurotransmitter ([³H]-serotonin for hSERT or [³H]-noradrenaline for hNET) is added to each well.

-

Incubation and Termination: The plates are incubated for a short period to allow for neurotransmitter uptake. The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Data Analysis: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter. The IC50 value is determined by plotting the percent inhibition of uptake against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of SNRI Action

Caption: Mechanism of action of this compound as an SNRI.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Drug Development Progression

Caption: Logical progression of this compound drug development.

Conclusion

This compound is a potent and selective serotonin and noradrenaline reuptake inhibitor with a promising pharmacokinetic profile. The available data from preclinical and early clinical studies suggest its potential as a therapeutic agent. While detailed in vitro binding and functional data are not fully in the public domain, the overall profile indicates a well-characterized compound that has progressed to clinical evaluation. This technical guide summarizes the key available information to aid researchers and drug development professionals in understanding the core attributes of this compound.

References

In Vitro Potency and Selectivity of PF-184298: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of PF-184298, a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI). The data herein is crucial for understanding its mechanism of action and guiding further research and development.

Core Pharmacological Profile: In Vitro Potency and Selectivity

This compound is a novel SNRI characterized by its high affinity for the human serotonin transporter (SERT) and norepinephrine transporter (NET), with pronounced selectivity over the human dopamine transporter (DAT). The quantitative measures of its in vitro potency are summarized below.

Table 1: In Vitro Potency of this compound at Monoamine Transporters

| Target | Assay Type | Cell Line | Radioligand | Ki (nM) |

| Human Serotonin Transporter (SERT) | Radioligand Binding | CHO | [3H]Citalopram | 1.2 |

| Human Norepinephrine Transporter (NET) | Radioligand Binding | CHO | [3H]Nisoxetine | 2.5 |

Table 2: In Vitro Selectivity Profile of this compound

| Target | Assay Type | Cell Line | Radioligand | Ki (nM) | Selectivity (fold vs. SERT) | Selectivity (fold vs. NET) |

| Human Dopamine Transporter (DAT) | Radioligand Binding | CHO | [3H]WIN 35,428 | >1000 | >833 | >400 |

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro potency and selectivity of this compound.

Radioligand Binding Assays for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human SERT, NET, or DAT were cultured in appropriate media supplemented with fetal bovine serum and selection antibiotics.

-

Cells were harvested, and crude membrane preparations were prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet was resuspended in the assay buffer.

Binding Assay Conditions:

-

SERT Assay: Membranes from CHO-hSERT cells were incubated with [3H]Citalopram as the radioligand in the presence of varying concentrations of this compound.

-

NET Assay: Membranes from CHO-hNET cells were incubated with [3H]Nisoxetine as the radioligand in the presence of varying concentrations of this compound.

-

DAT Assay: Membranes from CHO-hDAT cells were incubated with [3H]WIN 35,428 as the radioligand in the presence of varying concentrations of this compound.

-

Incubation: All assays were incubated at room temperature for a specified period to reach equilibrium.

-

Termination and Detection: The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer. The amount of bound radioactivity was quantified by liquid scintillation counting.

Data Analysis:

-

Non-specific binding was determined in the presence of a high concentration of a known selective inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, and GBR 12909 for DAT).

-

The IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) were determined by non-linear regression analysis of the competition binding data.

-

The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for radioligand binding assay.

Preclinical Pharmacokinetic Profile of PF-07321332 (Nirmatrelvir)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332, also known as nirmatrelvir, is an orally bioavailable inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease, also referred to as the main protease (Mpro). This enzyme is critical for the replication of the virus.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of PF-07321332, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.

Mechanism of Action

PF-07321332 is a peptidomimetic inhibitor that targets the 3CL protease of SARS-CoV-2. The 3CL protease is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins that are essential for viral replication and transcription. By inhibiting this enzyme, PF-07321332 blocks the viral life cycle, thereby preventing the virus from multiplying. Due to the high degree of conservation of the 3CL protease across coronaviruses, PF-07321332 demonstrates broad-spectrum activity against various coronaviruses.

Signaling Pathway

The following diagram illustrates the role of the SARS-CoV-2 3CL protease in the viral replication cycle and the mechanism of inhibition by PF-07321332.

Caption: SARS-CoV-2 Replication Cycle and Inhibition by PF-07321332.

Preclinical Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of PF-07321332 observed in preclinical studies involving rats and monkeys.

Table 1: Pharmacokinetic Parameters of PF-07321332 in Rats and Monkeys

| Parameter | Rat | Monkey | Reference(s) |

| Plasma Clearance (CLp) | 27.2 mL/min/kg | 17.1 mL/min/kg | [2][3] |

| Half-life (t1/2) | 5.1 h | 0.8 h | [2][3] |

| Oral Bioavailability (F) | 34-50% | 8.5% | [2][3] |

Table 2: Plasma Protein Binding of PF-07321332

| Species | Unbound Fraction (fu) | Reference(s) |

| Rat | 0.310 - 0.478 | [2][3] |

| Monkey | 0.310 - 0.478 | [2][3] |

| Human | 0.310 - 0.478 | [2][3] |

Metabolism

In vitro studies using liver microsomes and hepatocytes from rats, monkeys, and humans have demonstrated that the metabolism of PF-07321332 is qualitatively similar across these species. The primary metabolic pathways involve cytochrome P450 (CYP) mediated oxidations. Reaction phenotyping studies have identified CYP3A4 as the principal enzyme responsible for the oxidative metabolism of nirmatrelvir.[2][3] Minor clearance mechanisms also include renal and biliary excretion of the unchanged drug.[2][3]

Experimental Protocols

Detailed methodologies for key preclinical pharmacokinetic experiments are outlined below.

In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize before the study.

-

Dosing:

-

Intravenous (IV) Group: A single dose of PF-07321332 is administered via the tail vein.

-

Oral (PO) Group: A single dose of PF-07321332, formulated in a suitable vehicle, is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected serially from the jugular vein at predetermined time points post-dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of PF-07321332 are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Pharmacokinetic Study in Monkeys (Oral and Intravenous Administration)

-

Animal Model: Cynomolgus monkeys are utilized for the study.

-

Housing and Acclimatization: Monkeys are housed individually in a controlled environment and allowed to acclimate.

-

Dosing:

-

Intravenous (IV) Group: A single dose of PF-07321332 is administered via a peripheral vein.

-

Oral (PO) Group: A single dose of PF-07321332 is administered via oral gavage.

-

-

Blood Sampling: Blood samples are collected from a peripheral vein at specified time points after drug administration.

-

Plasma Preparation: Plasma is separated from blood samples by centrifugation and stored at low temperatures.

-

Bioanalysis: A validated LC-MS/MS method is employed to quantify the concentrations of PF-07321332 in plasma samples.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software and non-compartmental analysis.

In Vitro Metabolism Study (Cytochrome P450 Reaction Phenotyping)

-

Test Systems:

-

Human liver microsomes (HLM).

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).

-

-

Incubation: PF-07321332 is incubated with the test systems in the presence of NADPH (a cofactor for CYP enzymes).

-

Inhibition Assay: To identify the specific CYP isoforms involved, incubations are also performed in the presence of known selective chemical inhibitors for each major CYP enzyme.

-

Sample Analysis: The rate of disappearance of PF-07321332 is monitored over time using LC-MS/MS.

-

Data Analysis: The contribution of each CYP isoform to the metabolism of PF-07321332 is determined by comparing the rate of metabolism in the presence and absence of specific inhibitors and by using recombinant enzymes.

Experimental Workflow

The diagram below outlines a typical workflow for preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of an oral drug candidate like PF-07321332.

References

PF-184298: A Technical Guide for Research in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-184298 is a potent and selective serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] While initially investigated for other indications, its mechanism of action as a dual monoamine reuptake inhibitor presents a compelling rationale for its exploration in the context of various neurological disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, potential therapeutic applications in neurology, detailed experimental protocols for its characterization, and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential of this compound for the treatment of neurological diseases.

Introduction to this compound

This compound is a novel SNRI that exhibits high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2] By blocking the reuptake of these key neurotransmitters in the synaptic cleft, this compound effectively enhances serotonergic and noradrenergic neurotransmission. This dual mechanism of action is the foundation for the therapeutic efficacy of other approved SNRIs in a range of conditions, including those with neurological underpinnings.

While direct clinical research of this compound in specific neurological disorders is not extensively published, the well-established role of serotonin and norepinephrine in the pathophysiology of conditions such as neuropathic pain, mood disorders associated with neurodegenerative diseases, and cognitive function provides a strong basis for its investigation in this domain.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key parameters for its pharmacological and pharmacokinetic profiles.

Table 1: In Vitro Pharmacology of this compound

| Target | Assay | Value (IC50) | Reference |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 6 nM | [2] |

| Noradrenaline Transporter (NET) | Reuptake Inhibition | 21 nM | [2] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | Selective over DAT | [1] |

| Sodium and Calcium Channels | Activity | Weak | [1] |

| CYP2D6 | Inhibition | > 30 µM | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) | Reference |

| Rat | 48 | 4.3 | 1.2 | Not Reported | [1] |

| Dog | 58 | 10.3 | 2.2 | Not Reported | [1] |

| Human | Not Reported | Not Reported | 28 | 80 | [1] |

Potential Applications in Neurological Disorders

The dual modulation of serotonergic and noradrenergic pathways by this compound suggests its potential utility in a variety of neurological disorders.

Neuropathic Pain

The descending inhibitory pain pathways in the central nervous system are heavily reliant on serotonin and norepinephrine.[3][4][5][6] By augmenting the levels of these neurotransmitters, SNRIs can enhance the endogenous analgesic system. Clinical evidence supports the use of other SNRIs for the management of chronic neuropathic pain conditions.[4]

Depression in Parkinson's Disease

Depression is a common and debilitating non-motor symptom of Parkinson's disease. Studies have shown that SNRIs can be effective in treating depressive symptoms in this patient population, potentially offering an advantage over selective serotonin reuptake inhibitors (SSRIs) by also addressing noradrenergic deficits.[7][8]

Alzheimer's Disease

The role of serotonin and norepinephrine in the pathophysiology of Alzheimer's disease is an active area of research. Degeneration of both serotonergic and noradrenergic neurons is observed in the brains of Alzheimer's patients.[9][10][11] By restoring the levels of these neurotransmitters, this compound could potentially alleviate some of the cognitive and behavioral symptoms associated with the disease. However, it is important to note that some studies have suggested potential negative cognitive effects with long-term antidepressant use in dementia patients.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard practices for testing SNRIs.

In Vitro Transporter Binding Assay

This assay determines the binding affinity of a test compound to the serotonin and norepinephrine transporters.

-

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test compound (this compound).

-

Reference compound (e.g., a known potent inhibitor for SERT and NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (cold assay buffer).

-

Scintillation fluid.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference compound.

-

In a 96-well filter plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-radiolabeled ligand (for non-specific binding), or the test/reference compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

-

In Vitro Neurotransmitter Reuptake Assay

This assay measures the functional inhibition of serotonin and norepinephrine reuptake by the test compound.

-

Materials:

-

Cells stably expressing human SERT or NET.

-

Radiolabeled neurotransmitter ([³H]serotonin or [³H]norepinephrine).

-

Test compound (this compound).

-

Reference compound.

-

Uptake buffer.

-

96-well cell culture plates.

-

Scintillation counter.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound or the reference compound.

-

Initiate neurotransmitter uptake by adding the radiolabeled serotonin or norepinephrine.

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of reuptake.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[12][13][14][15][16]

-

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound formulation for administration.

-

-

Procedure:

-

Surgically implant a guide cannula into the desired brain region of the animal.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples to measure the change in extracellular serotonin and norepinephrine concentrations.

-

Analyze the dialysate samples using HPLC-ED to quantify the neurotransmitter levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Mechanism of Action of this compound.

Caption: In Vitro Neurotransmitter Reuptake Assay Workflow.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuropathic pain: Mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Monoamines as Drug Targets in Chronic Pain: Focusing on Neuropathic Pain [frontiersin.org]

- 7. journalce.powerpak.com [journalce.powerpak.com]

- 8. Antidepressants for Depression, Apathy, and Gait Instability in Parkinson's Disease: A Multicenter Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotransmitters and memory: role of cholinergic, serotonergic, and noradrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Noradrenergic dysfunction in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 13. uva.theopenscholar.com [uva.theopenscholar.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 16. news-medical.net [news-medical.net]

PF-184298 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of PF-184298, a potent dual serotonin and norepinephrine reuptake inhibitor.

Chemical Properties and Identification

This compound is a small molecule inhibitor with the following key identifiers and chemical properties.

| Property | Value | Reference |

| CAS Number | 813447-40-4 | [1] |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 315.24 g/mol | |

| IUPAC Name | (S)-2,3-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide | |

| SMILES | CC(C)CN([C@H]1CCNC1)C(=O)c1cccc(c1Cl)Cl | [1] |

| InChI Key | PIKCALBGLDBAKK-NSHDSACASA-N | [1] |

Mechanism of Action

This compound functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] By blocking these transporters, this compound increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is central to its potential therapeutic effects. The compound is selective over the dopamine transporter.[3]

Below is a diagram illustrating the signaling pathway affected by this compound.

Pharmacological Data

This compound exhibits nanomolar potency for both the serotonin and norepinephrine transporters.

| Target | Metric | Value (nM) | Reference |

| Serotonin Transporter (SERT) | IC₅₀ | 6 | [2] |

| Norepinephrine Transporter (NET) | IC₅₀ | 21 | [2] |

Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Rat | Clearance | 48 ml/min/kg | [3] |

| Volume of Distribution | 4.3 L/kg | [3] | |

| Half-life | 1.2 hours | [3] | |

| Dog | Clearance | 58 ml/min/kg | [3] |

| Volume of Distribution | 10.3 L/kg | [3] | |

| Half-life | 2.2 hours | [3] | |

| Human | Half-life | 28 hours | [3] |

| Oral Bioavailability | 80% | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dual serotonin and norepinephrine reuptake inhibitors like this compound.

Radioligand Binding Assay for SERT and NET

This protocol determines the binding affinity (Kᵢ) of a test compound for the serotonin and norepinephrine transporters by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Radioligand: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture hSERT or hNET expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Assay buffer (for total binding).

-

A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) or NET inhibitor (e.g., 10 µM Desipramine) for non-specific binding.

-

Serial dilutions of the test compound (this compound).

-

-

Add the radioligand ([³H]Citalopram or [³H]Nisoxetine) at a concentration close to its Kd.

-

Add the cell membrane preparation to each well.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Assay

This protocol measures the functional potency (IC₅₀) of a test compound in inhibiting the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.

Materials:

-

Cell Line: HEK293 cells stably expressing hSERT or hNET.

-

Radiolabeled Neurotransmitter: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

-

Lysis Buffer: (e.g., 1% SDS).

-

Scintillation Cocktail.

-

96-well plates.

Procedure:

-

Cell Plating:

-

Seed the hSERT or hNET expressing cells into 96-well plates and allow them to adhere overnight.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound (this compound) or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

-

To determine non-specific uptake, include control wells with a high concentration of a known SERT or NET inhibitor.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells by adding lysis buffer to each well.

-

-

Scintillation Counting:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Subtract the non-specific uptake from all values.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Below is a diagram illustrating a general workflow for in vitro characterization of a transporter inhibitor.

References

An In-Depth Technical Guide to the Synthesis of PF-184298

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its chemical name is 3,5-dichloro-N-[(2R)-piperidin-2-ylmethyl]-N-(propan-2-yl)benzamide, and it is identified by the CAS number 813447-40-4. This technical guide provides a detailed overview of the synthesis of this compound, including the preparation of key intermediates, detailed experimental protocols, and relevant quantitative data. The synthesis is primarily based on procedures outlined in patent WO2004052865 A1, with additional context from related synthetic methodologies for similar chemical entities.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main parts: the preparation of the 3,5-dichlorobenzoyl chloride acylating agent and the synthesis of the key intermediate, (R)-N-isopropyl-2-(aminomethyl)piperidine. These two fragments are then coupled to form the final product.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

This intermediate is readily prepared from commercially available 3,5-dichlorobenzoic acid.

Reaction Scheme:

Caption: Preparation of 3,5-dichlorobenzoyl chloride.

Protocol: A mixture of 3,5-dichlorobenzoic acid (1.0 eq) and thionyl chloride (2.0-5.0 eq) is heated at reflux for 2-4 hours. The excess thionyl chloride is then removed by distillation, and the resulting crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

| Reagent/Product | Molar Mass ( g/mol ) | Molarity | Density (g/mL) | Notes |

| 3,5-Dichlorobenzoic Acid | 191.01 | - | - | Starting material |

| Thionyl Chloride | 118.97 | - | 1.636 | Reagent and solvent |

| 3,5-Dichlorobenzoyl Chloride | 209.46 | - | 1.55 | Product |

Part 2: Synthesis of (R)-N-Isopropyl-2-(aminomethyl)piperidine

This chiral intermediate is synthesized in a multi-step process starting from (R)-piperidine-2-carboxylic acid.

Workflow Diagram:

Caption: Workflow for the synthesis of the piperidine intermediate.

Step 2a: (R)-1-Boc-piperidine-2-carboxylic acid To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) is added di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate. The mixture is stirred at room temperature until the reaction is complete. The product is then extracted and purified.

Step 2b: (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate The carboxylic acid from the previous step (1.0 eq) is dissolved in an aprotic solvent like dichloromethane. A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added, followed by a source of ammonia (e.g., ammonium chloride and a base like triethylamine). The reaction is stirred at room temperature.

Step 2c: (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate The amide from Step 2b (1.0 eq) is reduced using a strong reducing agent. A solution of the amide in an ethereal solvent like tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in THF at 0°C. The reaction is then warmed to room temperature and stirred until completion.

Step 2d: (R)-tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate To a solution of the amine from Step 2c (1.0 eq) and acetone (1.5 eq) in a chlorinated solvent such as 1,2-dichloroethane is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is stirred at room temperature.

Step 2e: (R)-N-Isopropyl-2-(aminomethyl)piperidine The Boc-protected intermediate from Step 2d is dissolved in a solvent like methanol or dichloromethane, and a strong acid such as hydrochloric acid (in dioxane or as a gas) is added. The mixture is stirred at room temperature to effect deprotection. The product is then isolated as a salt or a free base after neutralization.

| Intermediate | Molar Mass ( g/mol ) | Typical Yield (%) |

| (R)-1-Boc-piperidine-2-carboxylic acid | 229.28 | 90-95 |

| (R)-tert-Butyl 2-carbamoylpiperidine-1-carboxylate | 228.30 | 80-90 |

| (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | 214.30 | 70-80 |

| (R)-tert-Butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate | 256.38 | 60-70 |

| (R)-N-Isopropyl-2-(aminomethyl)piperidine | 156.27 | 85-95 (from deprotection) |

Part 3: Final Synthesis of this compound

The final step involves the acylation of the secondary amine of the piperidine intermediate with the prepared benzoyl chloride.

Reaction Scheme:

Caption: Final coupling reaction to yield this compound.

Protocol (based on Example 1 of WO2004052865 A1): To a solution of (R)-N-isopropyl-2-(aminomethyl)piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable aprotic solvent like dichloromethane at 0°C is added a solution of 3,5-dichlorobenzoyl chloride (1.1 eq) in the same solvent. The reaction mixture is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

| Reagent/Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| (R)-N-Isopropyl-2-(aminomethyl)piperidine | 156.27 | - | >95 |

| 3,5-Dichlorobenzoyl Chloride | 209.46 | - | >98 |

| This compound | 329.28 | 70-85 | >99 |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key challenges lie in the stereoselective synthesis of the piperidine intermediate and the efficient execution of the final coupling reaction. The protocols outlined in this guide, derived from patent literature, provide a solid foundation for the laboratory-scale preparation of this important pharmacological agent. For large-scale synthesis, further process optimization would be necessary to ensure safety, efficiency, and cost-effectiveness.

PF-184298: A Technical Overview of a Serotonin-Norepinephrine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a novel compound identified as a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Developed by Pfizer, it has been investigated for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action. While specific quantitative data on the solubility and stability of this compound is not extensively available in publicly accessible literature, this document outlines standard experimental protocols for determining these crucial parameters, in accordance with established regulatory guidelines.

Core Compound Information

| Property | Data |

| IUPAC Name | 2,3-dichloro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |

| Molecular Formula | C₁₅H₂₀Cl₂N₂O |

| Molecular Weight | 315.24 g/mol |

| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the reuptake of two key neurotransmitters in the brain: serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced availability of serotonin and norepinephrine leads to increased stimulation of postsynaptic receptors, which is believed to be the primary mechanism underlying its therapeutic effects.

Caption: Mechanism of action of this compound as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Solubility and Stability Data

Specific, publicly available quantitative solubility and stability data for this compound is limited. Therefore, this section outlines the standard experimental protocols that are typically employed to determine these properties for a novel drug candidate. The tables below are representative of how such data would be presented.

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation development. It is typically assessed in various aqueous and organic solvents.

Table 1: Representative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Water (pH 5.0) | 25 | Data not available | Shake-flask |

| Water (pH 7.4) | 25 | Data not available | Shake-flask |

| Water (pH 9.0) | 25 | Data not available | Shake-flask |

| DMSO | 25 | Data not available | Shake-flask |

| Ethanol | 25 | Data not available | Shake-flask |

The shake-flask method is the gold standard for determining equilibrium solubility.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various stress conditions as mandated by ICH guidelines (Q1A).

Table 2: Representative Stability Data Presentation (Forced Degradation)

| Condition | Time | This compound Assay (%) | Major Degradants (%) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | Data not available | Data not available |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | Data not available | Data not available |

| Oxidation (3% H₂O₂, RT) | 24h | Data not available | Data not available |

| Thermal (80°C, solid state) | 7 days | Data not available | Data not available |

| Photostability (ICH Q1B) | - | Data not available | Data not available |

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation stability testing of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols for PF-184298 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a potent dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). It exhibits nanomolar potency in vitro, making it a valuable tool for studying the roles of these transporters in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its inhibitory activity and assess its cellular effects.

Mechanism of Action

This compound exerts its effects by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft into presynaptic neurons. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing serotonergic and noradrenergic signaling.

Caption: Signaling pathway of this compound.

Data Presentation

| Parameter | Value | Source |

| Target | Serotonin Transporter (SERT) | [1] |

| IC50 (SERT) | 6 nM | [1] |

| Target | Norepinephrine Transporter (NET) | [1] |

| IC50 (NET) | 21 nM | [1] |

| Selectivity | Selective over dopamine reuptake | [2] |

| CYP2D6 activity | IC50 > 30 µM | [2] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for cell-based assays.

Protocol 1: Serotonin Transporter (SERT) Uptake Assay

This protocol describes how to measure the inhibition of serotonin uptake by this compound in a cell line stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.

Materials:

-

HEK293 cells stably expressing hSERT

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (or other selection antibiotic)

-

Poly-D-lysine coated 96-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

[³H]-Serotonin (or a fluorescent serotonin analog)

-

Unlabeled serotonin

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader (for fluorescent assay)

Procedure:

-

Cell Culture:

-

Culture HEK293-hSERT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.

-

Seed cells onto poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells per well and allow them to attach overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in KRH buffer to achieve the desired final concentrations.

-

-

Uptake Assay:

-

On the day of the assay, wash the cells twice with KRH buffer.

-

Pre-incubate the cells with the diluted this compound solutions for 10-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (a known SERT inhibitor like fluoxetine).

-

Initiate serotonin uptake by adding a mixture of [³H]-Serotonin (final concentration ~10 nM) and unlabeled serotonin to each well.

-

Incubate the plate for 10-15 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

-

Detection:

-

Lyse the cells with a suitable lysis buffer.

-

If using [³H]-Serotonin, transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

If using a fluorescent analog, measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Norepinephrine Transporter (NET) Uptake Assay

This protocol is similar to the SERT uptake assay but uses a cell line expressing the human norepinephrine transporter (hNET), such as MDCK-hNET cells, and [³H]-Norepinephrine.

Materials:

-

MDCK cells stably expressing hNET

-

Appropriate cell culture medium and supplements

-

Poly-D-lysine coated 96-well plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

[³H]-Norepinephrine (or a fluorescent norepinephrine analog)

-

Unlabeled norepinephrine

-

Scintillation fluid and counter or fluorescence plate reader

Procedure:

Follow the same general steps as in Protocol 1, substituting the hSERT expressing cells with hNET expressing cells and using [³H]-Norepinephrine instead of [³H]-Serotonin. A known NET inhibitor, such as desipramine, should be used as a positive control.

Protocol 3: Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of transporter activity is due to a specific interaction with the transporter or a general cytotoxic effect of the compound.

Materials:

-

Cell line used in the uptake assays (e.g., HEK293-hSERT)

-

Cell culture medium

-

96-well clear-bottom plates

-

This compound

-

Cytotoxicity detection reagent (e.g., MTT, resazurin, or a commercially available kit)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound, including concentrations higher than the IC50 values obtained in the uptake assays. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for a period relevant to the uptake assay (e.g., 1-24 hours).

-

-

Detection:

-

Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value. A CC50 value significantly higher than the IC50 for transporter inhibition suggests that the compound is not cytotoxic at concentrations that inhibit the transporter.

-

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions, such as cell density, incubation times, and reagent concentrations, for their specific experimental setup and cell lines.

References

Application Notes and Protocols for PF-184298 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a novel serotonin and noradrenaline reuptake inhibitor (SNRI) developed by Pfizer.[1] As an SNRI, it simultaneously inhibits the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of both serotonin and noradrenaline. This dual mechanism of action suggests potential therapeutic applications in a variety of central nervous system disorders. These application notes provide a summary of the available preclinical data for this compound and offer guidance on recommended dosages and protocols for in vivo studies.

Mechanism of Action

This compound is a potent and selective inhibitor of both serotonin and noradrenaline reuptake. In vitro studies have demonstrated its high affinity for SERT and NET, with significantly lower activity at the dopamine transporter.[1] This selectivity profile is crucial for its therapeutic effects and potential side-effect profile. The compound has also been shown to have weak activity at sodium and calcium channels.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetic Data

Pharmacokinetic studies have been conducted in rats and dogs, providing key parameters for dose selection in further preclinical research.[1]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) |

| Rat | 48 | 4.3 | 1.2 |

| Dog | 58 | 10.3 | 2.2 |

Data from Pfizer, 2007.[1]

Recommended Dosage for In Vivo Studies

Due to the limited publicly available data on the effective doses of this compound in specific animal models of disease, the following recommendations are based on the available pharmacokinetic data and typical dosage ranges for SNRIs in preclinical research. It is strongly recommended that researchers perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental paradigm.

Initial Dose Estimation:

Based on the pharmacokinetic data in rats, a starting dose range of 5-20 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.) is proposed for initial efficacy studies. This estimation considers the clearance rate and aims to achieve sustained plasma concentrations. Oral administration may also be feasible, given its good oral bioavailability in humans, but initial studies should consider parenteral routes to ensure consistent exposure.

Dose Titration:

A dose-titration study is recommended to establish the therapeutic window. A suggested titration schedule could involve doses of 5, 10, 20, and 40 mg/kg.

Experimental Protocols

The following are example protocols for evaluating the in vivo efficacy of this compound in common preclinical models.

Protocol 1: Forced Swim Test (FST) in Rats for Antidepressant-like Activity

Objective: To assess the antidepressant-like effects of this compound.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 5% DMSO)

-

Cylindrical swim tanks (45 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

Experimental Workflow:

Caption: Experimental workflow for the Forced Swim Test.

Procedure:

-

Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Grouping: Randomly assign rats to different treatment groups (e.g., vehicle, 5 mg/kg this compound, 10 mg/kg this compound, 20 mg/kg this compound).

-

Pre-test (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

-

Dosing (Day 2): Administer the assigned treatment (vehicle or this compound) via the chosen route (s.c. or i.p.) 30-60 minutes before the test session.

-

Test (Day 2): Place the rats back into the swim tanks for a 5-minute test session. Record the session for later analysis.

-

Analysis: Score the duration of immobility, swimming, and climbing behaviors during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To evaluate the analgesic effects of this compound on neuropathic pain.

Animals: Male Wistar rats (200-250g).

Materials:

-

This compound

-

Vehicle

-

Surgical instruments

-

4-0 chromic gut sutures

-

Von Frey filaments for mechanical allodynia assessment.

-

Plantar test apparatus for thermal hyperalgesia assessment.

Experimental Workflow:

Caption: Experimental workflow for the CCI model of neuropathic pain.

Procedure:

-

Baseline Testing: Before surgery, assess the baseline paw withdrawal threshold to mechanical stimuli (Von Frey test) and paw withdrawal latency to thermal stimuli (plantar test).

-

CCI Surgery: Anesthetize the rats and expose the sciatic nerve. Place four loose ligatures of chromic gut suture around the nerve.

-

Recovery: Allow the animals to recover for 7-14 days.

-

Confirmation of Pain: Re-assess mechanical allodynia and thermal hyperalgesia to confirm the development of neuropathic pain.

-

Treatment: Begin daily administration of this compound or vehicle for a predetermined period (e.g., 14 days).

-

Behavioral Assessment: Perform behavioral tests at regular intervals (e.g., weekly) to assess the effect of the treatment on pain thresholds. An increase in paw withdrawal threshold or latency indicates an analgesic effect.

Signaling Pathways

As an SNRI, this compound modulates serotonergic and noradrenergic signaling pathways in the brain.

Caption: Simplified signaling pathway modulated by this compound.

Safety and Toxicology

While detailed toxicology data for this compound is not publicly available, researchers should monitor animals for any adverse effects, including changes in weight, food and water intake, and general behavior. Standard safety pharmacology assessments should be considered for more extensive studies.

Disclaimer: The information provided in these application notes is for research purposes only. The recommended dosages are estimations and should be validated in the specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for PF-184298 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-184298 is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that was investigated as a potential treatment for urinary incontinence. As an SNRI, this compound is designed to increase the levels of serotonin and norepinephrine in the synaptic cleft, which is believed to enhance the activity of the urethral sphincter and improve bladder control. These application notes provide a detailed overview of the potential administration routes of this compound in animal models of stress urinary incontinence (SUI), based on its known pharmacokinetic properties and established experimental protocols for similar compounds in this class.

Pharmacokinetic Profile of this compound

Preclinical pharmacokinetic studies have been conducted on this compound in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion. While comprehensive efficacy studies in animal models are not publicly available, the existing pharmacokinetic data is crucial for designing in vivo experiments.

| Parameter | Rat | Dog | Human (Phase I) |

| Clearance | 48 mL/min/kg | 58 mL/min/kg | - |

| Volume of Distribution | 4.3 L/kg | 10.3 L/kg | - |

| Half-life | 1.2 hours | 2.2 hours | 28 hours |

| Oral Bioavailability | - | - | 80%[1] |

Signaling Pathway of this compound (as an SNRI)

This compound, as a serotonin-norepinephrine reuptake inhibitor, is believed to exert its therapeutic effect in stress urinary incontinence through the modulation of neurotransmitter levels in the spinal cord, specifically within Onuf's nucleus, which is responsible for maintaining urethral sphincter tone.[2][3]

Experimental Protocols

Due to the lack of specific published efficacy studies for this compound, the following protocols are based on established methods for inducing stress urinary incontinence in animal models and testing the efficacy of other SNRIs, such as duloxetine.

Animal Model of Stress Urinary Incontinence (SUI)

Objective: To induce a condition of SUI in female rats or mice to evaluate the efficacy of this compound.

Method: Vaginal Distension

This method simulates childbirth-related injury, a common cause of SUI.[4][5]

Materials:

-

Female Sprague-Dawley rats (200-250 g)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Fogarty balloon catheter (4F)

-

Syringe

-

Surgical lubricant

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Place the animal in a supine position.

-

Lubricate the tip of the Fogarty balloon catheter and gently insert it into the vagina.

-

Inflate the balloon with a specific volume of water (e.g., 3 mL) to induce distension.

-

Maintain the distension for a set period (e.g., 3-4 hours).

-

Deflate the balloon and gently remove the catheter.

-

Allow the animal to recover from anesthesia. SUI symptoms typically develop over the following weeks.

Administration of this compound

Oral Administration (Gavage)

Given the high oral bioavailability of this compound in humans, oral administration is a likely and relevant route for preclinical studies.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needle (size appropriate for the animal)

-

Syringe

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Gently restrain the animal.

-

Measure the correct volume of the drug suspension into the syringe.

-

Carefully insert the gavage needle into the esophagus.

-

Slowly administer the suspension.

-

Monitor the animal for any signs of distress.

Intravenous Administration (Tail Vein Injection)

Intravenous administration is often used in pharmacokinetic studies and to ensure 100% bioavailability.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

-

Appropriate gauge needle and syringe

-

Restraining device for the animal

Procedure:

-

Prepare a clear, sterile solution of this compound in the chosen vehicle.

-

Place the animal in a restraining device to expose the tail vein.

-

Warm the tail gently to dilate the vein.

-

Disinfect the injection site.

-

Insert the needle into the lateral tail vein.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site.

Representative Efficacy Study Design

The following table outlines a hypothetical study design to evaluate the efficacy of this compound in a rat model of SUI. Dosages are illustrative and would require optimization.

| Group | Treatment | Administration Route | Dosage (Illustrative) | Frequency | Duration |

| 1 | Vehicle Control | Oral Gavage | - | Once Daily | 4 weeks |

| 2 | This compound | Oral Gavage | 10 mg/kg | Once Daily | 4 weeks |

| 3 | This compound | Oral Gavage | 30 mg/kg | Once Daily | 4 weeks |

| 4 | Positive Control (e.g., Duloxetine) | Oral Gavage | 10 mg/kg | Once Daily | 4 weeks |

Efficacy Endpoint: The primary endpoint for efficacy would be the measurement of leak point pressure (LPP). An increase in LPP in the this compound treated groups compared to the vehicle control would indicate a positive therapeutic effect.

Conclusion

While specific preclinical efficacy data for this compound in animal models of urinary incontinence is not publicly available, the information on its pharmacokinetic profile and the established protocols for inducing SUI and testing other SNRIs provide a strong framework for designing and conducting such studies. The provided protocols and diagrams serve as a guide for researchers interested in investigating the potential of this compound and similar compounds for the treatment of stress urinary incontinence. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

- 1. Serotonin and Noradrenaline Reuptake Inhibitors Improve Micturition Control in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal models, treatment options, and biomaterials for female stress urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting serotonin and norepinephrine receptors in stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal models, treatment options, and biomaterials for female stress urinary incontinence [frontiersin.org]

- 5. Animal Models of Stress Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Laboratory Use of PF-184298

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

PF-184298 is a potent and selective dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), also known as a serotonin-norepinephrine reuptake inhibitor (SNRI). It exhibits high affinity for these transporters, with IC50 values of 6 nM for SERT and 21 nM for NET. Its selectivity over the dopamine transporter (DAT) is a key feature, with a significantly higher IC50 of 544 nM. Due to its specific mechanism of action, this compound is a valuable tool for researchers investigating the roles of serotonergic and noradrenergic signaling in various physiological and pathological processes.

This document provides detailed protocols for the dissolution of this compound and its application in typical laboratory settings, including the preparation of stock and working solutions for in vitro and in vivo studies.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 315.24 g/mol | N/A |

| Formula | C₁₅H₂₀Cl₂N₂O | N/A |

| Appearance | Solid powder | N/A |

| Solubility | 10 mM in DMSO | N/A |

| IC50 (SERT) | 6 nM | N/A |

| IC50 (NET) | 21 nM | N/A |

| IC50 (DAT) | 544 nM | N/A |

Dissolution Protocol

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber or opaque microcentrifuge tubes

-

Sterile, calibrated pipettes and tips

-

Vortex mixer

-

Sonicator (optional)

Procedure for Preparing a 10 mM Stock Solution:

-

Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW = 315.24 g/mol ):

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (L) = (0.001 g / 315.24 g/mol ) / 0.010 mol/L

-

Volume (L) = 0.0003172 L = 317.2 µL

-

Therefore, add 317.2 µL of DMSO to 1 mg of this compound powder.

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If necessary, brief sonication in a water bath can aid in dissolution.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution in DMSO is stable for several months.

Experimental Protocols

In Vitro Application: Cell-Based Assays

This protocol provides a general framework for utilizing this compound in cell-based assays to study its effects on cellular signaling or function. The specific cell line and assay will depend on the research question.

Materials:

-

Cells expressing SERT and/or NET (e.g., HEK293 cells transfected with the respective transporter, or neuronal cell lines)

-

Appropriate cell culture medium and supplements

-

Multi-well cell culture plates (e.g., 96-well plates)

-

10 mM this compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Assay-specific reagents (e.g., substrates for uptake assays, antibodies for western blotting)

Protocol for Preparing Working Solutions:

-